molecular formula C11H18BrNO2 B2858296 Tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2418594-27-9

Tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

货号: B2858296
CAS 编号: 2418594-27-9
分子量: 276.174
InChI 键: ATWQFLKWPBSHFF-LDYMZIIASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a rigid 3-azabicyclo[3.1.0]hexane core, a tert-butyl carbamate (Boc) protecting group on the nitrogen, and a bromomethyl substituent at the 1S,5S position. The bicyclic scaffold imposes conformational constraints, making it valuable in medicinal chemistry for enhancing target binding specificity. The Boc group improves solubility and stability during synthetic workflows, while the bromomethyl group serves as a versatile handle for further functionalization (e.g., alkylation, cross-coupling) .

  • Boc protection: Introduced via di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
  • Bicyclic core construction: Often achieved through cyclization reactions or enzymatic resolution for stereochemical control .
  • Substituent introduction: Bromomethyl groups may be added via halogenation of hydroxymethyl precursors or nucleophilic substitution .

属性

IUPAC Name

tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-10(2,3)15-9(14)13-5-8-4-11(8,6-12)7-13/h8H,4-7H2,1-3H3/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWQFLKWPBSHFF-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: To prepare tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, you would typically follow these steps:

  • Formation of the Azabicyclohexane Core: : This can be achieved through [3+2] cycloaddition reactions involving aziridines and alkenes. For instance, reacting aziridine with an alkene under catalytic conditions.

  • Bromomethylation: : Once the core structure is formed, bromomethylation can be done using reagents like bromomethyl acetate in the presence of a base to introduce the bromomethyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up with the optimization of each reaction step for yield, safety, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to improve the efficiency and scalability of the process.

化学反应分析

Types of Reactions:
  • Substitution Reactions: : Due to the presence of the bromomethyl group, the compound readily undergoes nucleophilic substitution reactions.

  • Oxidation and Reduction: : The compound can participate in various oxidation and reduction reactions, altering its functional groups without disrupting the bicyclic core.

  • Ester Hydrolysis: : The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions:
  • Nucleophilic Substitution: : Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve mild to moderate heating.

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide can oxidize the bromomethyl group.

  • Reduction: : Hydrogenation reactions using palladium on carbon (Pd/C) can reduce specific groups.

Major Products:
  • Substitution Products: : The bromomethyl group can be replaced with various nucleophiles, leading to different functionalized azabicyclohexane derivatives.

  • Oxidation Products: : Oxidation can lead to the formation of hydroxymethyl or carboxyl groups.

  • Hydrolysis Products: : The hydrolysis of the tert-butyl ester produces the free carboxylic acid.

科学研究应用

Chemistry: In organic chemistry, tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is utilized as an intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: This compound has potential applications in drug development, particularly as a scaffold for designing molecules that can interact with specific biological targets. Its unique structure makes it a valuable lead compound for developing inhibitors or modulators of enzymes and receptors.

Industry: In the industrial context, this compound can be used in the production of advanced materials or as a building block for synthesizing specialty chemicals that require specific molecular architectures.

作用机制

The biological activity of tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate stems from its ability to interact with specific molecular targets. The bromomethyl group is reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or alter receptor function, leading to desired therapeutic effects.

相似化合物的比较

Substituent Variations and Key Characteristics

Substituent Molecular Formula Molecular Weight (g/mol) Key Characteristics Applications/Reactions References
Bromomethyl - ~289.17* Electrophilic site; excellent leaving group Suzuki coupling, alkylation
Aminomethyl C11H20N2O2 212.29 Nucleophilic amine; forms stable amides Drug intermediates, peptide coupling
Hydroxymethyl C11H19NO3 213.27 Hydroxyl group for oxidation/conjugation Oxidation to carboxylic acids
Carbamoyl C11H18N2O3 226.22 Hydrogen-bonding capability; polar Enzyme inhibitors (e.g., BET inhibitors)
Acetyl C13H23NO3 241.33 Ketone functionality Derivatization via acetylation
Formyl C11H17NO3 211.26 Aldehyde for nucleophilic additions Schiff base formation

*Estimated based on substituent contributions.

Stability and Handling

  • Bromo derivatives : Light-sensitive; require storage in amber vials under inert atmospheres .
  • Boc-protected compounds : Stable under basic conditions but cleaved by acids (e.g., TFA) .
  • Hydroxymethyl analogues : Prone to oxidation; often stored with antioxidants .

生物活性

Tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly as a ligand for opioid receptors. This article synthesizes existing research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The compound features a unique bicyclic structure with a bromomethyl group and a tert-butyl ester. Its IUPAC name is This compound . The molecular formula is C10H16BrNO2C_{10}H_{16}BrNO_2 with a molecular weight of approximately 250.15 g/mol.

The mechanism of action for this compound primarily involves its interaction with the μ-opioid receptor (MOR). Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including this compound, exhibit high binding affinities to MOR, which is crucial for their effectiveness in therapeutic applications such as pain management and treatment of pruritus in veterinary medicine .

Binding Affinity

Studies have shown that modifications to the azabicyclo structure can lead to compounds with picomolar binding affinities for the μ-opioid receptor while maintaining selectivity over δ and κ subtypes . This selectivity is essential for minimizing side effects associated with non-selective opioid receptor activation.

CompoundBinding Affinity (Ki in nM)Selectivity
This compound< 1μ > δ, κ
Similar Compound A10μ > δ
Similar Compound B5μ = δ

Case Studies

A notable case study involved the evaluation of this compound's efficacy in treating pruritus in dogs. The study demonstrated significant reductions in itch scores compared to controls, suggesting effective modulation of the opioid pathways involved in itch sensation .

Toxicological Profile

While the biological activity is promising, it is crucial to consider the safety profile of the compound. According to PubChem data, this compound exhibits skin and eye irritation potential (H315 and H319 classifications) indicating that caution should be exercised during handling and application .

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate?

  • Methodological Answer: Synthesis optimization focuses on reaction parameters such as temperature (typically 0–25°C for bromination steps), solvent choice (e.g., dichloromethane or THF for stability), and stoichiometry of brominating agents (e.g., NBS or PBr₃). Evidence suggests that automated flow reactors improve scalability and reproducibility for intermediates like azabicyclohexane derivatives . Purification via column chromatography (silica gel, hexane/EtOAc gradients) or crystallization is critical to achieve >95% purity .

Q. How is the stereochemical integrity of the bicyclic core maintained during functionalization?

  • Methodological Answer: The (1S,5S) configuration is preserved by using stereospecific reagents and low-temperature conditions (<0°C) during bromomethylation. Chiral HPLC or polarimetry should validate enantiopurity post-synthesis. Comparative studies highlight that steric hindrance from the tert-butyl group minimizes epimerization .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer:

  • NMR: ¹H and ¹³C NMR confirm the bicyclic framework (e.g., characteristic shifts for the azabicyclo[3.1.0]hexane protons at δ 3.2–4.1 ppm) and bromomethyl group (δ ~3.5 ppm for CH₂Br) .
  • IR: Stretching frequencies for the carboxylate (C=O at ~1700 cm⁻¹) and tertiary amine (N-H at ~3300 cm⁻¹) validate functional groups .
  • MS: High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z ~292.08) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

  • Methodological Answer: Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) enables enantioselective functionalization. For example, a study demonstrated >90% enantiomeric excess (ee) in amide formation using (S)-BINOL-derived catalysts . Kinetic resolution during crystallization further enhances ee .

Q. What strategies resolve contradictory data in NMR analysis of bicyclic intermediates?

  • Methodological Answer: Discrepancies in NMR signals (e.g., overlapping peaks for bridgehead protons) are addressed via:

  • Variable Temperature (VT) NMR: Resolves dynamic effects by analyzing shifts at −40°C to 80°C.
  • 2D NMR (COSY, HSQC): Correlates coupled protons and carbon assignments, clarifying bicyclic connectivity .
  • Computational Modeling: DFT calculations (e.g., Gaussian 16) predict chemical shifts to validate experimental data .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer: The bromomethyl group participates in Suzuki-Miyaura couplings (Pd catalysts) or nucleophilic substitutions (e.g., with amines). Kinetic studies show that the bicyclic strain increases electrophilicity at the brominated carbon, accelerating SN2 pathways. Side reactions (e.g., elimination) are suppressed using bulky ligands (XPhos) .

Q. How does the tert-butyl group influence biological activity in drug discovery contexts?

  • Methodological Answer: The tert-butyl moiety enhances metabolic stability by shielding the carboxylate from esterases. In vitro assays (e.g., enzyme inhibition) show that substituents at the 1-position modulate binding to targets like proteases or kinases. For example, bromomethyl derivatives exhibit IC₅₀ values <10 μM in kinase inhibition screens .

Q. What are the challenges in scaling up multi-step syntheses of this compound?

  • Methodological Answer: Key challenges include:

  • Intermediate Stability: Aziridine intermediates are prone to ring-opening; stabilization requires anhydrous conditions and inert atmospheres .
  • Purification Bottlenecks: Flash chromatography is replaced with telescoped processes (e.g., in-line liquid-liquid extraction) for >100 g batches .
  • Regioselectivity: Competing bromination sites are controlled via Lewis acids (e.g., ZnBr₂) directing electrophilic attack .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across structural analogs?

  • Methodological Answer: Discrepancies arise from variations in functional groups (e.g., hydroxymethyl vs. bromomethyl). Systematic SAR studies using analogs (see Table 1) reveal that bromine’s electronegativity enhances target binding but reduces solubility. Use SPR (surface plasmon resonance) to quantify binding kinetics and MD simulations (e.g., GROMACS) to model interactions .

Table 1: Comparative Bioactivity of Azabicyclohexane Derivatives

CompoundSubstituentIC₅₀ (Kinase X)Solubility (µg/mL)
Bromomethyl derivative-CH₂Br8.2 µM12
Hydroxymethyl derivative-CH₂OH>50 µM85
Formyl derivative-CHO15 µM30

Data adapted from comparative studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。